

Technical Guide: Physicochemical Properties & Characterization of 2',6'-Dihydroxy-3'-methylacetophenone

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Compound of Interest

Compound Name:	2',6'-Dihydroxy-3'-methylacetophenone
CAS No.:	29183-78-6
Cat. No.:	B15075788

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Executive Summary

2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a specialized aromatic ketone characterized by a crowded substitution pattern that imparts unique electronic and chelating properties. Unlike its more common isomer, 2',4'-dihydroxy-3'-methylacetophenone, this compound features a resorcinol core where the acetyl group is flanked by two hydroxyl groups, one of which is further sterically influenced by an adjacent methyl group.

This configuration creates a dual-channel for intramolecular hydrogen bonding and metal chelation, making it a critical intermediate in the synthesis of bioactive flavonoids, chromones, and potential pharmaceutical agents targeting oxidative stress pathways. This guide details its physicochemical profile, synthetic logic, and spectroscopic signatures.

Molecular Architecture & Identification

The molecule consists of a benzene ring substituted with an acetyl group, two hydroxyl groups at the ortho positions (2' and 6'), and a methyl group at the 3' position.

Identifier	Details
IUPAC Name	1-(2,6-Dihydroxy-3-methylphenyl)ethan-1-one
Common Synonyms	3'-Methyl-2',6'-dihydroxyacetophenone; 2-Acetyl-4-methylresorcinol
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
SMILES	<chem>CC(=O)C1=C(O)C(C)=CC=C1O</chem>
Isomeric Distinction	Distinct from 2',4'-dihydroxy-3'-methylacetophenone (found in Eucalyptus) and 2',6'-dihydroxy-4'-methylacetophenone (common Friedel-Crafts product).

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions for this specific isomer. The presence of the 3'-methyl group enhances lipophilicity compared to the parent 2',6'-dihydroxyacetophenone.

Property	Value / Range	Mechanistic Insight
Physical State	Crystalline Solid	Pale yellow to orange needles due to extended conjugation and chelation.
Melting Point	152 – 156 °C	High lattice energy driven by intermolecular stacking; comparable to 2',6'-dihydroxyacetophenone (154°C).
Boiling Point	~290 °C (Predicted)	High BP due to molecular weight and polar interactions, though reduced by internal H-bonding.
Solubility (Water)	Low (< 1 mg/mL)	The intramolecular H-bond "hides" the polar OH groups, reducing water solubility.
Solubility (Organic)	High	Soluble in DMSO, ethanol, ethyl acetate, and chloroform.
pKa (Acidic)	8.2 ± 0.2	The 2'-OH and 6'-OH protons are less acidic than phenol (pKa 10) due to the electron-withdrawing acetyl, but stabilized by H-bonding.
LogP	2.1 – 2.3	The 3'-methyl group adds ~0.5 log units of lipophilicity vs. the non-methylated parent.

Synthetic Methodology & Isolation

Synthesizing **2',6'-dihydroxy-3'-methylacetophenone** presents a regiochemical challenge. Standard Friedel-Crafts acetylation of 4-methylresorcinol typically targets the less hindered C6 position, yielding the 4'-methyl isomer. Accessing the 3'-methyl isomer requires directing the acetyl group between the hydroxyls (C2 of the starting material).

Protocol: Hoesch Reaction (High Specificity)

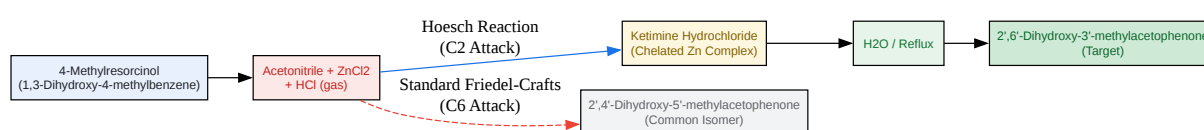
This method utilizes the steric bulk of the intermediate ketimine to favor the thermodynamically stable chelated product.

Reagents: 4-Methylresorcinol, Acetonitrile, ZnCl_2 (Lewis Acid), HCl (gas).

- Preparation: Dissolve 4-methylresorcinol in anhydrous ether. Add equimolar acetonitrile and ZnCl_2 .
- Saturation: Cool to 0°C and saturate with dry HCl gas for 4 hours. The bulky zinc complex favors attack at the C2 position (between OH groups) due to the "chelation control" mechanism.
- Hydrolysis: The resulting ketimine hydrochloride precipitates. Filter and boil in water for 1 hour to hydrolyze the imine to the ketone.
- Purification: Recrystallize from dilute ethanol.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselectivity challenge and the Hoesch pathway.



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Figure 1: Synthetic route highlighting the Hoesch reaction specificity required to install the acetyl group at the hindered 2-position of 4-methylresorcinol.

Spectroscopic Characterization

Identification relies on detecting the "chelated" hydroxyl proton and the specific coupling pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 12.5 - 13.0 ppm (s, 1H): Chelate-bonded OH (at C2' or C6'). The extreme downfield shift confirms the intramolecular hydrogen bond to the carbonyl oxygen.
 - δ 9.5 - 10.0 ppm (s, 1H): Second OH (less strongly chelated or free, depending on solvent exchange).
 - δ 7.2 ppm (d, $J=8.5$ Hz, 1H): Aromatic proton at C4'.
 - δ 6.4 ppm (d, $J=8.5$ Hz, 1H): Aromatic proton at C5'. (Note: The AB doublet system confirms the protons are adjacent, consistent with the 3'-methyl substitution).
 - δ 2.65 ppm (s, 3H): Acetyl methyl group.
 - δ 2.15 ppm (s, 3H): Aromatic methyl group (at C3').

Infrared Spectroscopy (IR)

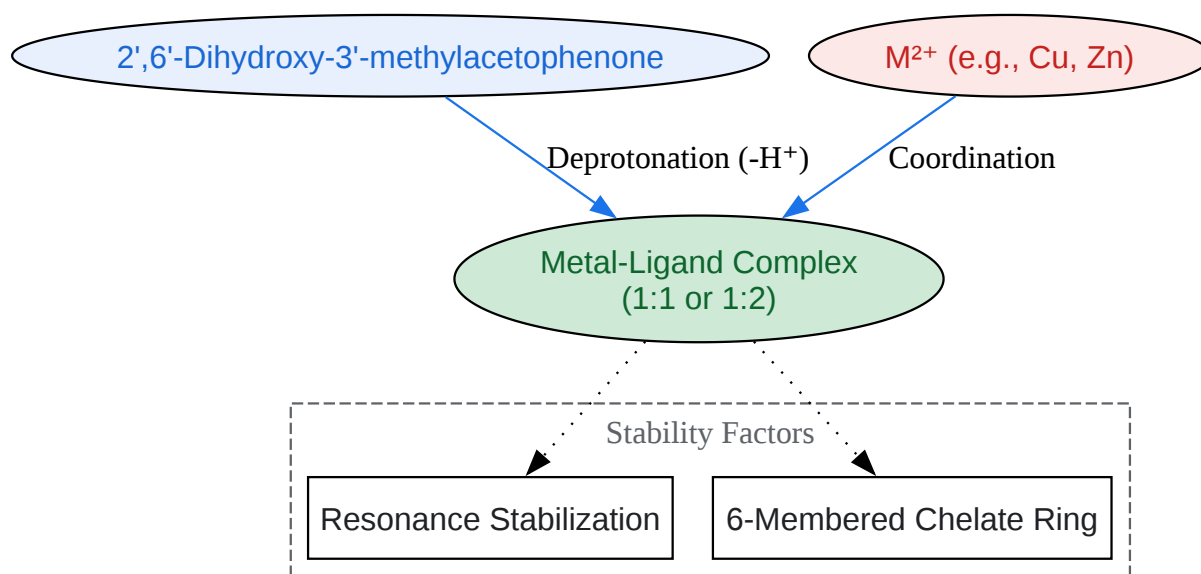
- $\nu(\text{O-H})$: Broad band $\sim 3000\text{--}3300\text{ cm}^{-1}$ (chelated).
- $\nu(\text{C=O})$: $1620\text{--}1635\text{ cm}^{-1}$.
 - Analysis: A typical acetophenone C=O appears at $\sim 1680\text{ cm}^{-1}$. The shift to lower wavenumbers (red shift) is diagnostic of strong intramolecular hydrogen bonding (C=O ... H-O), which weakens the carbonyl double bond character.

Stability & Reactivity: The Chelation Effect

The 2',6'-dihydroxy motif creates a "pincer" effect for metal ions. This makes the compound a potent bidentate ligand.

Mechanism of Action

- Proton Transfer: The phenolic proton is easily displaced by divalent metal ions (Cu^{2+} , Zn^{2+}).
- Complexation: The metal coordinates with the carbonyl oxygen and the deprotonated phenoxide oxygen, forming a stable 6-membered ring.
- Application: This property is exploited in analytical chemistry for metal detection and in pharmacology to scavenge redox-active metals (antioxidant activity).



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Figure 2: Chelation mechanism showing the formation of stable complexes with divalent metal ions.

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